molecular formula C18H18O4 B12571772 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid CAS No. 593248-91-0

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid

Cat. No.: B12571772
CAS No.: 593248-91-0
M. Wt: 298.3 g/mol
InChI Key: NEBGKTQZWRWTCJ-UHFFFAOYSA-N
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Description

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is an organic compound with a complex structure that includes both benzoic acid and ethoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid typically involves multi-step organic reactions. One common method is the esterification of benzoic acid derivatives with ethoxycarbonyl groups under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid
  • 2-((2-Ethoxyethoxy)carbonyl)benzoic acid

Uniqueness

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

593248-91-0

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[2-(2-ethoxycarbonylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C18H18O4/c1-2-22-18(21)16-10-6-4-8-14(16)12-11-13-7-3-5-9-15(13)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

NEBGKTQZWRWTCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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